molecular formula C10H20N2O2 B1517411 Tert-butyl azetidin-3-ylmethyl(methyl)carbamate CAS No. 1053655-53-0

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Cat. No. B1517411
CAS RN: 1053655-53-0
M. Wt: 200.28 g/mol
InChI Key: IIRJNOLNCXOXOR-UHFFFAOYSA-N
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Description

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate, also known as TBAMC, is a synthetic molecule that has been used in various scientific research applications. It is an important organic reagent that can be used as a building block for the synthesis of tert-butyl ((1- ((4-chloro-7H-pyrrolo [2,3-d]pyrimidin-5-yl)methyl)azetidin-3-yl)methyl) (methyl)carbamate which is an important intermediate of a selective small-molecule PLK inhibitors useful in the treatment of cell proliferative disorders .


Synthesis Analysis

A solution of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (6.18 g, 17.53 mmol) in 50 mL of MeOH and 15 mL of EtOAc was purged with argon. Pd/C (10%, 50% in water) (929 mg) was added and the mixture was then purged again with argon and stirred in an H2 atmosphere for 18 h . Tert-butyl azetidin-3-yl (methyl)carbamate is also utilized as a building block in the synthesis of carbapenems, a class of antibiotics.


Molecular Structure Analysis

TBAMC is composed of a tert-butyl group, an azetidin-3-yl group, and a methylcarbamate group. This structure gives TBAMC a wide range of properties, including reactivity, solubility, and stability. The tert-butyl azetidin-3-yl(methyl)carbamate molecule contains a total of 31 bond(s). There are 13 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 four-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 Azetidine(s) .


Chemical Reactions Analysis

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is an important organic reagent that can be used as a building block for the synthesis of tert-butyl ((1- ((4-chloro-7H-pyrrolo [2,3-d]pyrimidin-5-yl)methyl)azetidin-3-yl)methyl) (methyl)carbamate which is an important intermediate of a selective small-molecule PLK inhibitors useful in the treatment of cell proliferative disorders .


Physical And Chemical Properties Analysis

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate has a boiling point of 267℃, a density of 1.012, and a flash point of 116℃ . It should be stored at 2-8°C (protect from light) . The pKa is predicted to be 10.86±0.40 .

Scientific Research Applications

Material Science

The compound could have applications in material science, particularly in the development of new materials with specific properties influenced by the presence of the tert-butyl group .

Biological Studies

The tert-butyl group’s unique reactivity pattern may be useful in biological studies, including biosynthetic and biodegradation pathways. It could help understand natural processes or develop biologically inspired materials .

BenchChem RSC Publishing

Safety and Hazards

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate has several hazard statements including H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)7-8-5-11-6-8/h8,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRJNOLNCXOXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653272
Record name tert-Butyl [(azetidin-3-yl)methyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

CAS RN

1053655-53-0
Record name tert-Butyl [(azetidin-3-yl)methyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-Boc-methylaminomethyl)azetidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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